Cas no 2229258-61-9 (3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid
- 2229258-61-9
- EN300-1741219
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- インチ: 1S/C9H14O3S/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6-7,10H,1-5H2,(H,11,12)
- InChIKey: PFEPWPRHYLFQAE-UHFFFAOYSA-N
- SMILES: S1CCC(C1)C1(C(=O)O)CC(C1)O
計算された属性
- 精确分子量: 202.06636548g/mol
- 同位素质量: 202.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 82.8Ų
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741219-0.1g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1741219-2.5g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1741219-10g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1741219-5g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1741219-1g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1741219-10.0g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1741219-1.0g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1741219-5.0g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1741219-0.5g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1741219-0.05g |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid |
2229258-61-9 | 0.05g |
$983.0 | 2023-09-20 |
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acidに関する追加情報
Introduction to 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2229258-61-9)
3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid, identified by the chemical formula CAS No. 2229258-61-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with hydroxyl and thiolanyl groups, which endow it with unique structural and chemical properties. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The cyclobutane ring in this compound contributes to its rigidity, which can be advantageous in designing molecules with specific spatial orientations required for biological activity. This structural motif is frequently employed in drug design due to its ability to mimic certain natural products and bioactive scaffolds. The hydroxyl group (-OH) attached to the cyclobutane ring introduces polarity and potential hydrogen bonding capabilities, while the thiolan-3-yl moiety (-SCH₂CH₂CH₂-) adds a sulfur-rich component that can participate in various chemical reactions, including sulfide bond formation and metal coordination.
In recent years, there has been growing interest in the development of sulfur-containing heterocycles as pharmacophores due to their demonstrated biological activity. Sulfur atoms are known to play a crucial role in many biologically active compounds, including antibiotics, antivirals, and anticancer agents. The thiolan-3-yl group in 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid provides a unique platform for further functionalization, enabling the synthesis of derivatives with tailored biological properties.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been exploring its utility as a building block for more complex molecules that could target various diseases. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The hydroxyl group also offers opportunities for further derivatization, such as etherification or esterification, which can modify the compound's solubility and metabolic stability.
The synthesis of 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid presents an interesting challenge due to the need to construct the cyclobutane ring while introducing the hydroxyl and thiolanyl substituents in precise positions. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have been employed to achieve this goal. These techniques allow for high selectivity and yield, making it feasible to produce sufficient quantities of the compound for further studies.
Recent advancements in computational chemistry have also contributed to the understanding of this compound's reactivity and potential biological activity. Molecular modeling studies have helped predict how 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid might interact with biological targets, providing insights into its mechanism of action. These computational approaches are increasingly being used in conjunction with experimental work to accelerate the discovery and optimization of new drug candidates.
The pharmaceutical industry has shown particular interest in compounds that incorporate both hydroxyl and sulfur-containing functional groups due to their dual reactivity. Such molecules can undergo a variety of transformations under different conditions, allowing for the creation of diverse libraries of derivatives for screening against biological targets. The unique combination of features in 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid makes it an attractive candidate for further exploration in this context.
In conclusion, 3-hydroxy-1-(thiolan-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2229258-61-9) represents a promising scaffold for medicinal chemistry applications. Its structural features, including the cyclobutane ring, hydroxyl group, and thiolanyl moiety, provide numerous opportunities for synthetic modification and biological exploration. As research continues to uncover new applications for sulfur-containing heterocycles, compounds like this are likely to play an increasingly important role in the development of novel therapeutic agents.
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